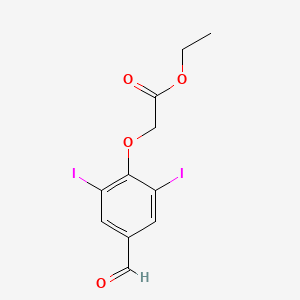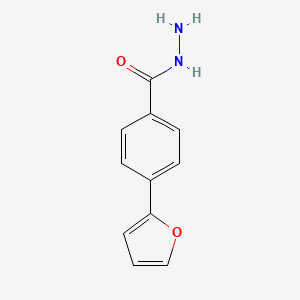
4-(1,3-Dioxolan-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)butanoic acid is an organic compound that features a 1,3-dioxolane ring attached to a butanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both a cyclic acetal and a carboxylic acid. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butanoic acid typically involves the formation of the 1,3-dioxolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring. Subsequently, the resulting compound can be subjected to further reactions to introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxolan-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the dioxolane ring can be substituted with other functional groups.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions involving cyclic acetals and carboxylic acids.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butanoic acid involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for diols, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanoic acid: This compound features a similar dioxolane ring but with different substituents, leading to variations in reactivity and stability.
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound has a different ring structure, which affects its chemical properties and applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)butanoic acid is unique due to its combination of a stable dioxolane ring and a reactive carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(9)2-1-3-7-10-4-5-11-7/h7H,1-5H2,(H,8,9) |
Clé InChI |
HWDQPRIRTNVIAL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


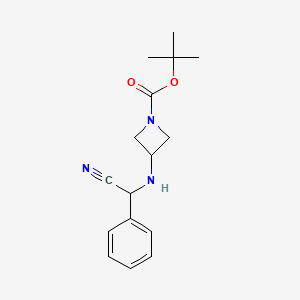
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
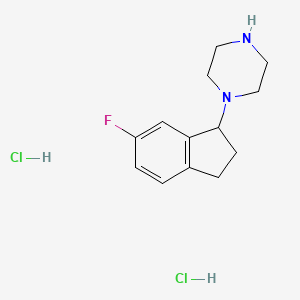
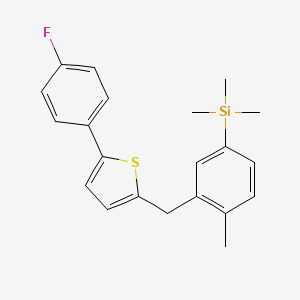
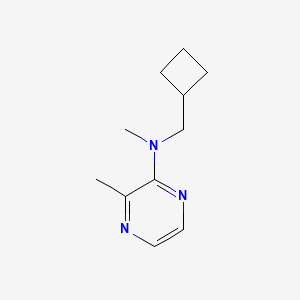
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

